Ethyl 7-oxo-7-phenylheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxo-7-phenylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMINFMRYRQRRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455501 | |
| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112665-41-5 | |
| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Ethyl 7 Oxo 7 Phenylheptanoate
Established Synthetic Routes to Ethyl 7-oxo-7-phenylheptanoate
The construction of the γ-keto-ester functionality in this compound can be achieved through several modern synthetic methodologies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Multi-component Coupling Reactions for Keto-Ester Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. core.ac.ukbeilstein-journals.org These reactions are atom-economical and can rapidly generate molecular complexity. core.ac.uk The synthesis of β-keto-esters, which are structurally related to this compound, can be achieved through MCRs involving aldehydes, amines, and β-keto-esters. beilstein-journals.org For instance, a one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester can be catalyzed by agents like PEG-embedded potassium tribromide to produce functionalized piperidines. beilstein-journals.org Another approach involves the iodine-catalyzed three-component coupling of aromatic aldehydes, enolizable ketones or keto-esters, and acetonitrile (B52724) in the presence of acetyl chloride to yield β-acetamido ketones. organic-chemistry.org These strategies highlight the potential for assembling the core structure of keto-esters through convergent synthetic designs.
A plausible multi-component approach to this compound could involve the reaction between an appropriate aldehyde, an enolizable ester, and a phenyl-containing reactant. The mechanism often proceeds through the formation of enamine and imine intermediates, followed by a series of condensation and cyclization reactions to yield the final product. beilstein-journals.org
Decarboxylative Cross-Electrophile Coupling Approaches
Decarboxylative cross-electrophile coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly for synthesizing ketones. nih.gov This method couples two different electrophiles, often derived from readily available carboxylic acids, avoiding the need for pre-formed organometallic nucleophiles. nih.govnih.gov
In the context of synthesizing keto-esters, this approach could involve the coupling of an N-hydroxyphthalimide (NHP) ester with an acid chloride. acs.org The reaction is typically catalyzed by a nickel complex in the presence of a reducing agent like zinc. nih.govorganic-chemistry.org The use of NHP esters as alkyl radical precursors is a key feature of this methodology. nih.gov This strategy has been successfully applied to the synthesis of a variety of aryl alkyl and dialkyl ketones, including those with significant steric hindrance. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.org
The synthesis of this compound via this method would likely involve the coupling of a derivative of adipic acid monoester with a benzoyl derivative. The ability to perform these couplings on solid supports further extends the utility of this method for more complex synthetic targets. nih.gov
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |
| Nickel/Bipyridine Ligand | N-hydroxyphthalimide ester | S-2-pyridyl thioester | Aryl alkyl/dialkyl ketone | nih.gov |
| Nickel/Zinc | N-hydroxyphthalimide ester | Aryl iodide | Alkylated arene | organic-chemistry.org |
| Nickel/Zinc | N-hydroxyphthalimide ester | Acid chloride | Dialkyl ketone | acs.org |
| N-heterocyclic carbene/Manganese | Aromatic acid derivative | Electrophile | Sterically hindered ketone | rsc.org |
Ruthenium-Catalyzed Hydrative Conjugate Addition of Alkynes
Ruthenium catalysts have proven effective in mediating the hydrative conjugate addition of terminal alkynes to α,β-unsaturated carbonyl compounds. sioc.ac.cn This three-component reaction involves an alkyne, water, and an activated alkene, leading to the formation of 1,4-dicarbonyl compounds with high atom economy. sioc.ac.cn
The mechanism is proposed to proceed through the formation of a ruthenium vinylidene complex, which then undergoes hydration. The resulting ruthenium acyl species participates in a carbon-carbon bond-forming event. sioc.ac.cn This methodology has been successfully applied to a variety of terminal alkynes and conjugated ketones, aldehydes, and acrylates, tolerating functional groups such as ethers, nitriles, and esters. sioc.ac.cn For the synthesis of a γ-keto-ester like this compound, this reaction could be envisioned between phenylacetylene (B144264) and an appropriate ethyl acrylate (B77674) derivative.
The choice of the ruthenium catalyst and ligands is crucial for the efficiency and selectivity of the reaction. sioc.ac.cnnih.gov For instance, a mononuclear ruthenium complex, [RuCl2(dppm)(NCCH3)2], has been shown to be highly effective. sioc.ac.cn
| Catalyst | Alkyne Substrate | Alkene Substrate | Product | Reference |
| [RuCl2(dppm)(NCCH3)2] | 4-phenylbutyne | Methyl vinyl ketone | 1,4-diketone | sioc.ac.cn |
| [RuCl2(dppm)(NCCH3)2] | 4-phenylbutyne | Acrylate | γ-ketoester | sioc.ac.cn |
| Ruthenium(II)/dppe | Umpolung aldehyde | Extended conjugated ketone | 1,6-addition product | nih.gov |
Reactions Involving Active Methylene (B1212753) Compounds with Alkylsilyl Peroxides
A novel method for the selective monoalkylation of active methylene compounds involves their reaction with alkylsilyl peroxides catalyzed by copper. nih.gov This approach has a broad substrate scope and is believed to proceed via a radical mechanism. nih.govresearchgate.net Active methylene compounds, such as β-keto-esters and malonic esters, can be effectively alkylated under mild conditions. researchgate.net
The reaction utilizes a copper(I) catalyst to facilitate the generation of alkyl radicals from alkylsilyl peroxides. researchgate.netescholarship.org These radicals are then trapped by the active methylene compound. This method offers a high degree of selectivity for monoalkylation, which can be challenging to achieve with traditional alkylation methods. researchgate.net The synthesis of this compound using this strategy would involve the reaction of a suitable active methylene precursor with a phenyl-containing alkylsilyl peroxide. The reaction's compatibility with various functional groups makes it a versatile tool in organic synthesis. researchgate.net
Targeted Derivatization Strategies of this compound
Once synthesized, this compound can be further modified to enhance its properties for specific applications. Esterification is a common derivatization strategy employed for this purpose.
Esterification for Volatility and Bioavailability Enhancement
Transesterification is a widely used method for modifying esters, including β-keto esters. ucc.ienih.gov This process can be catalyzed by acids, bases, or enzymes and is often employed to alter the physical and chemical properties of a compound, such as its volatility or bioavailability. nih.govrsc.org For instance, converting a methyl or ethyl ester to a higher ester can be achieved by reacting it with a higher alcohol. nih.gov
While direct esterification of the corresponding β-keto acid is often difficult due to its instability, transesterification of a stable ester like this compound provides a convenient alternative. ucc.ienih.gov The reaction likely proceeds through an enol intermediate, where chelation to a catalyst can play a key role. nih.gov This modification can be crucial for applications where enhanced bioavailability is desired, as is often the case in the development of pharmaceutical agents. ketocertified.com Ketone esters, for example, are known for their rapid absorption and high bioavailability, leading to a significant increase in plasma ketone levels. ketocertified.com
The choice of catalyst for transesterification is critical and can range from simple protic acids to more complex Lewis acids and heterogeneous catalysts like silica-supported boric acid, which offers the advantage of being recyclable. ucc.ienih.gov
Structural Modifications on the Aromatic Ring
Structural alterations of the phenyl group in this compound are a key strategy for creating new derivatives. These modifications typically involve the introduction of various substituents onto the aromatic ring. For instance, derivatives such as Ethyl (RS)-7-(3-benzyloxyphenyl)-7-oxo-6-phenylheptanoate have been synthesized, demonstrating the addition of a benzyloxy group to the phenyl ring. Another example of such modification is the synthesis of Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate, which introduces a phenoxy group at the meta position of the phenyl ring. labshake.com These substitutions alter the electronic and steric properties of the parent molecule, forming the basis for a wide range of functionalized compounds.
Synthesis of Substituted Phenylheptanoates
The core structure of this compound serves as a template for the synthesis of numerous substituted analogs. Methodologies have been developed to introduce a variety of functional groups, particularly nitrogen- and sulfur-containing heterocycles, as well as halogens and other moieties, onto the phenyl ring. These synthetic efforts have expanded the chemical space accessible from this starting scaffold.
Piperidinomethyl Substituents
The introduction of piperidine-containing moieties to phenyl rings is a known synthetic strategy. In a related context, compounds such as Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate have been synthesized. bldpharm.com This demonstrates a method for incorporating a substituted phenyl-piperidine structure within a more complex heterocyclic system.
Pyrrolinomethyl Substituents
The synthesis of pyrrolinomethyl-substituted derivatives has been documented. Specifically, Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate has been prepared, featuring a pyrrolidinomethyl group attached to the para position of the phenyl ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|
| Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate | 898777-16-7 | C₂₀H₂₉NO₃ | 331.46 g/mol | 97% |
Thiomorpholinomethyl Substituents
Derivatives featuring a thiomorpholinomethyl group have been synthesized, with substitutions occurring at different positions on the phenyl ring. Both ortho- and para-substituted isomers have been reported, indicating that the position of the substituent can be controlled synthetically. These compounds are valuable for structure-activity relationship studies.
| Compound Name | CAS Number | Substitution Position | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|---|
| Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate | 898782-66-6 | ortho | C₂₀H₂₉NO₃S | 363.51 g/mol | 97% |
| Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate | 898783-40-9 | para | C₂₀H₂₉NO₃S | 363.5 g/mol | >95% |
Trifluoromethyl and Phenanthryl Substitutions
The aromatic ring of the core structure has been modified to include trifluoromethyl and phenanthryl groups. The synthesis of related structures like Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate showcases the incorporation of a trifluoromethylphenyl moiety. nih.gov Furthermore, the direct substitution of the phenyl group with a larger aromatic system has been achieved with the synthesis of Ethyl 7-oxo-7-(9-phenanthryl)heptanoate. sigmaaldrich.comfluorochem.co.ukbldpharm.com This modification significantly increases the size and aromaticity of the molecule. The synthesis of its parent acid, 7-Oxo-7-(9-phenanthryl)heptanoic acid, typically involves a Friedel-Crafts acylation to introduce the phenanthryl group. smolecule.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|
| Ethyl 7-oxo-7-(9-phenanthryl)heptanoate | 898752-92-6 | C₂₃H₂₄O₃ | 348.44 g/mol | 97% |
Halogenated Derivatives
Halogenated derivatives of related phenyl-containing structures have been synthesized, demonstrating the viability of incorporating halogen atoms. For example, the synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been achieved with high yield. mdpi.com The process involves a three-component Biginelli condensation followed by condensation with ethyl chloroacetate. mdpi.com This method highlights a pathway to creating brominated analogs on the phenyl ring. mdpi.com
Transformations of the Ketone Functionality
The ketone group in this compound is a key site for various chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The oxidation of the ketone functionality in this compound can lead to the formation of dicarboxylic acids. While ketones are generally resistant to oxidation, strong oxidizing agents can achieve this transformation through carbon-carbon bond cleavage. libretexts.org
One potential method is the use of powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄). This type of oxidation is typically harsh and results in the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, which would lead to the formation of two separate carboxylic acid fragments. libretexts.org
A more controlled method for the oxidation of ketones is the Baeyer-Villiger oxidation. chemistrysteps.comchemistrysteps.comwikipedia.orgsigmaaldrich.com This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. chemistrysteps.comchemistrysteps.com In the case of this compound, the Baeyer-Villiger oxidation would insert an oxygen atom between the carbonyl carbon and the adjacent phenyl group or the alkyl chain. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction, with aryl groups generally having a higher migratory aptitude than primary alkyl groups. chemistrysteps.com The resulting ester from the Baeyer-Villiger reaction can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. chemistrysteps.com
The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding ethyl 7-hydroxy-7-phenylheptanoate. This transformation can be achieved using various reducing agents. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at reduced temperatures. For instance, the reduction of a similar keto ester was successfully performed using NaBH₄ in dry methanol at -20 °C, resulting in a high yield of the corresponding hydroxy-ester. riekemetals.com
The asymmetric hydrogenation of the ketone in this compound is a valuable method for producing chiral hydroxy-esters, which are important building blocks in the synthesis of enantiomerically pure pharmaceuticals. This transformation typically employs a metal catalyst complexed with a chiral ligand. Various catalytic systems have been developed for the asymmetric hydrogenation of keto-esters, achieving high yields and excellent enantioselectivities. chemistrysteps.comlibretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.net
These reactions are sensitive to the choice of catalyst, ligand, solvent, and reaction conditions such as temperature and pressure. Below is a table summarizing the results from various studies on the asymmetric hydrogenation of keto-esters, which are analogous to this compound.
| Catalyst/Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Ru((S)-ligand)(benzene)Cl]Cl / CeCl₃·7H₂O | α-Ketoester | Up to 96 | 92 | chemistrysteps.com |
| Ir / Chiral Ferrocenyl P,N,N-ligands | β-Ketoester | Good to Excellent | Up to 95 | libretexts.org |
| Rh / AMPP | α-Ketoester/Amide | - | - | organic-chemistry.org |
| Chiral Nickel-bisphosphine complexes | α-Amino-β-ketoester | High | High | researchgate.net |
| Ir-SpiroPAP | γ,δ-Unsaturated β-ketoester | High | 87 to >99 | wikipedia.org |
These studies demonstrate the feasibility of achieving high enantioselectivity in the reduction of keto-esters, providing a pathway to chiral derivatives of ethyl 7-hydroxy-7-phenylheptanoate.
Reduction to Hydroxy-Esters
Formation of Acetyl Derivatives
An acetyl group can be introduced at the α-position of the ester in a derivative of this compound. The synthesis of methyl 2-acetyl-7-oxo-7-phenylheptanoate has been reported. This transformation was achieved at 50 °C and resulted in a 45% isolated yield of the white solid product. thieme-connect.com This reaction demonstrates the possibility of functionalizing the carbon atom adjacent to the ester group.
Introduction of Cyano Groups
A cyano group can also be introduced at the α-position of the ester in a derivative of this compound. The synthesis of methyl 2-cyano-7-oxo-7-phenylheptanoate has been documented, affording the product as a white solid in 48% isolated yield. thieme-connect.com The introduction of a nitrile functionality provides a versatile handle for further chemical modifications, as the cyano group can be converted into various other functional groups such as amines, carboxylic acids, and amides.
Malonate Adducts
The formation of malonate adducts has been demonstrated through the synthesis of dimethyl 2-(7-oxo-7-phenylheptyl)malonate. This reaction was carried out at room temperature and produced the target compound, a white solid, in a high isolated yield of 92%. thieme-connect.com This type of reaction, which involves the alkylation of a malonate ester, showcases a method for extending the carbon chain and introducing further functional groups.
Purity and Isolation Techniques in Synthesis
The isolation and purification of this compound and its derivatives are critical for ensuring high purity, which is often required to be at or above 98.0% for pharmaceutical applications. innospk.com Various chromatographic and other purification techniques are employed to achieve this standard.
Detailed research findings indicate that column chromatography is a prevalent method for the purification of compounds structurally related to this compound. The choice of solvent system is crucial for effective separation. For instance, a mixture of n-hexane and ethyl acetate (B1210297) is commonly used. thieme-connect.de In the purification of a related compound, (S)-3-ethyl-7-oxo-7-phenylheptanal, column chromatography with a silica (B1680970) gel (SiO2) stationary phase and a solvent system of 12:1 n-hexanes to ethyl acetate was utilized, followed by preparative Thin Layer Chromatography (TLC) with 33% diethyl ether in hexanes to afford the purified product. tesisenred.net
Flash column chromatography is another effective technique mentioned for the purification of related structures. wiley-vch.deresearchgate.net For example, the purification of ethyl 3-oxo-6-(2-trimethylsilylethynylphenyl)hexanoate was achieved using flash column chromatography on silica gel with a hexane/diethyl ether (85/15) solvent system. wiley-vch.de Similarly, after a reaction to produce ethyl 3-oxo-7-[2-(ethynyl)phenyl]heptanoate, the resulting compound was purified by successive silica gel column chromatography using a gradient of hexane/ethyl acetate. wiley-vch.de
In addition to chromatography, distillation is a viable method for purifying compounds with sufficient thermal stability, like this compound, which has a boiling point of 353.736°C at 760 mmHg. innospk.comwiley-vch.de The process of distillation separates compounds based on differences in their boiling points and is effective for removing non-volatile impurities. weebly.com
Solvent extraction is a fundamental technique used in the initial work-up of reaction mixtures to isolate the desired ester. weebly.com For instance, in the synthesis of Ethyl (5R)-5-Hydroxy-3-oxo-7-phenylheptanoate, after the reaction was quenched, the mixture was extracted with ethyl acetate. The combined organic layers were then washed with brine, dried over sodium sulfate, and concentrated before further purification by column chromatography. thieme-connect.de
A less common but potentially applicable method for purifying keto-compounds like this compound involves the formation of a bisulfite adduct. This method can purify pyruvic acid compounds by reacting the crude product with a bisulfite, such as sodium bisulfite, to form an adduct, which can then be isolated and decomposed with an acid to regenerate the purified keto-compound. googleapis.com
The table below summarizes various purification techniques and conditions reported for compounds structurally similar to this compound.
| Compound | Purification Method | Details (Stationary Phase, Eluent/Solvent) | Reference |
| Ethyl 3-oxo-7-[2-(trimethylsilylethynyl)phenyl]heptanoate | Silica Gel Column Chromatography and Distillation | Rf = 0.36 (hexane) | wiley-vch.de |
| (S)-3-ethyl-7-oxo-7-phenylheptanal | Column Chromatography followed by Preparative TLC | SiO2, 12:1 n-hexanes: EtOAc; followed by 33% Et2O in hexanes | tesisenred.net |
| Ethyl (5R)-5-Hydroxy-3-oxo-7-phenylheptanoate | Column Chromatography | n-hexane-EtOAc, 60:40 | thieme-connect.de |
| Ethyl 3-oxo-6-(2-trimethylsilylethynylphenyl)hexanoate | Flash Column Chromatography | silica gel, hexane/Et2O = 85/15 | wiley-vch.de |
| Ethyl 3-oxo-7-[2-(ethynyl)phenyl]heptanoate | Silica Gel Column Chromatography | hexane/AcOEt = 5 to AcOEt only | wiley-vch.de |
The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. wiley-vch.de
Chemical Reactivity and Mechanistic Investigations of Ethyl 7 Oxo 7 Phenylheptanoate
Catalytic Transformations
Organocatalysis
Organocatalysis represents a significant branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. While specific studies detailing the use of Ethyl 7-oxo-7-phenylheptanoate as a substrate in organocatalytic reactions are not extensively documented in current literature, its structure contains two key functional groups—a ketone and an ester—that are amenable to a variety of organocatalytic transformations.
The methylene (B1212753) groups alpha to the benzoyl carbonyl (the C6 position) and the ester carbonyl (the C2 position) are potential sites for activation. Proline and its derivatives, cornerstone organocatalysts, could potentially catalyze aldol (B89426) or Mannich reactions at the C6 position by forming an enamine intermediate with the ketone. Similarly, chiral primary amines or bifunctional catalysts, such as thioureas derived from amino acids, could activate the molecule for conjugate additions. For instance, a thiourea (B124793) catalyst could activate a nitro-olefin via hydrogen bonding, while a primary or secondary amine catalyst activates the keto-ester for a Michael-type reaction. maynoothuniversity.ienottingham.ac.uk
Furthermore, the molecule could theoretically participate in retro-Michael reactions under organocatalytic conditions, a process that has been observed for other 1,5-dicarbonyl compounds. This reactivity highlights the potential for dynamic kinetic resolution processes. While direct experimental evidence for this compound is pending, the established principles of organocatalysis suggest a rich potential for its application in asymmetric synthesis. ub.edu
Stereochemical Control in Reactions Involving the Keto Group
The prochiral ketone of this compound is a prime target for stereoselective transformations, particularly reductions, to introduce a chiral hydroxyl group. Achieving high levels of stereochemical control in this conversion is crucial for the synthesis of biologically active molecules and chiral building blocks. Both substrate-controlled and catalyst-controlled methods can be envisioned to influence the stereochemical outcome of reactions at this center.
Enantioselective Reductions
Enantioselective reduction of the ketone in this compound to the corresponding alcohol, Ethyl 7-hydroxy-7-phenylheptanoate, is a key transformation for accessing specific stereoisomers. Research on structurally similar keto-esters provides significant insight into effective methodologies.
One of the most prominent methods for such transformations is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. acgpubs.org This method is well-established for the asymmetric reduction of a wide range of ketones. For instance, the reduction of α-L-amino-β-keto esters using (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalysts with borane as the hydride source yields products with high diastereoselectivity. acgpubs.org The choice of the catalyst enantiomer directly dictates the stereochemistry of the resulting hydroxyl group. acgpubs.org
Another powerful technique is asymmetric transfer hydrogenation or asymmetric hydrogenation using transition metal catalysts complexed with chiral ligands. Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands like BINAP and its analogues have been successfully used for the hydrogenation of various keto-esters. mdpi.com For example, the asymmetric hydrogenation of methyl 4-oxo-6-phenylhexanoate, a related substrate, has been achieved with high enantioselectivity using a Ru-complex. mdpi.com These reactions often require optimization of hydrogen pressure, temperature, and solvent but can provide excellent yields and enantiomeric excesses (ee). mdpi.com
Biocatalytic reductions using enzymes such as alcohol dehydrogenases (ADHs) also offer a highly selective route to chiral alcohols. These enzymatic systems can operate under mild conditions and often exhibit exceptional enantioselectivity (>99% ee) for the reduction of keto-esters. mdpi.com
The table below summarizes findings from the enantioselective reduction of substrates analogous to this compound, illustrating the potential outcomes for this compound.
| Substrate | Catalyst System | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| Ethyl (5R)-5-Hydroxy-3-oxo-7-phenylheptanoate | Catecholborane | Ethyl (3R,5R)-3,5-Dihydroxy-7-phenylheptanoate | 95% | High Diastereoselectivity | thieme-connect.de |
| Methyl levulinate | Borane dimethyl sulfide (B99878) / (S)-Me-CBS | (R)-4-Hydroxyvalerate methyl ester | - | >99% ee | mdpi.com |
| Methyl 4-oxo-6-phenylhexanoate | Ru-((R)tetraMe-BITIOP) | (R)-Methyl 4-hydroxy-6-phenylhexanoate | - | >97% ee | mdpi.com |
| α-L-amino-β-keto esters | (R)- or (S)-2-Methyl-CBS-oxazaborolidine / BH₃ | Boc-protected 4-amino 3-hydroxy esters | 77% | 96:4 dr | acgpubs.org |
Biological and Biomedical Research Applications of Ethyl 7 Oxo 7 Phenylheptanoate Derivatives
Design and Synthesis of Biologically Active Analogues
The design and synthesis of biologically active analogues is a cornerstone of medicinal chemistry. This process typically involves the modification of a lead compound to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. For a hypothetical scenario where Ethyl 7-oxo-7-phenylheptanoate were a lead compound, medicinal chemists would explore modifications to its core structure. This could involve altering the length of the alkyl chain, substituting the phenyl ring with other aromatic or heterocyclic systems, and modifying the keto and ester functional groups.
The synthesis of such analogues would employ a variety of organic reactions. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to amides or other ester variants. The ketone functionality could be reduced to an alcohol or serve as a handle for introducing new carbon-carbon bonds.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity.
Were this compound derivatives to be explored as potential therapeutic agents, SAR studies would systematically investigate the impact of modifying the phenyl ring substituents, the length of the alkyl chain, and the nature of the carbonyl and ester groups on their hypothetical biological activity.
Bioavailability Enhancement through Esterification
Esterification is a common and effective chemical modification strategy employed in drug development to improve the bioavailability of a parent drug. Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Many drug candidates exhibit poor oral bioavailability due to factors like low aqueous solubility or poor permeability across the gastrointestinal tract.
Once the ester prodrug is absorbed into the bloodstream, it is typically cleaved by ubiquitous enzymes called esterases, which hydrolyze the ester bond and release the active parent drug. This enzymatic conversion is a critical step, as the ester form of the drug is often pharmacologically inactive. The efficiency and rate of this conversion can significantly impact the therapeutic efficacy of the prodrug.
General Advantages of Esterification for Bioavailability:
| Feature | Description |
| Increased Lipophilicity | Masks polar groups, enhancing absorption across lipid membranes. |
| Improved Permeability | Facilitates passive diffusion through the gastrointestinal tract. |
| Enzymatic Activation | Relies on systemic esterases to release the active drug form. |
| Broad Applicability | Can be applied to various drug classes containing hydroxyl or carboxylic acid moieties. |
This table presents general advantages of the esterification strategy and is not based on data for this compound.
Prodrug Design Considerations
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The design of a successful prodrug, particularly an ester prodrug, requires careful consideration of several factors to ensure optimal efficacy and safety.
The primary goal is to create a molecule that overcomes a specific barrier to the parent drug's effectiveness, such as poor absorption, while being efficiently and predictably converted back to the active form at the desired site of action.
Key considerations in the design of ester prodrugs include:
Chemical Stability: The prodrug must be stable enough to survive the chemical conditions of the stomach and intestines without premature degradation.
Enzymatic Lability: It must be susceptible to hydrolysis by esterase enzymes in the blood or target tissues to release the active drug at an appropriate rate. A balance is needed; the prodrug should not be cleared so rapidly that therapeutic concentrations of the active drug are not reached, nor so slowly that the onset of action is unduly delayed.
Solubility: The prodrug's solubility characteristics must be optimized for both absorption and formulation. While increased lipophilicity aids absorption, sufficient aqueous solubility is necessary for dissolution in the gastrointestinal fluids.
The "Promoiey": The portion of the molecule that is cleaved from the active drug (the promoiety) must be non-toxic and readily excreted from the body. In the case of an ethyl ester prodrug, the promoiety would be ethanol (B145695).
Ideal Properties of an Ester Prodrug:
| Property | Rationale |
| Inactive Pharmacologically | To avoid off-target effects before conversion to the active drug. |
| Stable in GI Tract | To ensure it reaches the site of absorption intact. |
| Good Membrane Permeability | To facilitate efficient absorption into the bloodstream. |
| Rapid & Quantitative Conversion | To ensure high circulating concentrations of the active drug post-absorption. |
| Non-toxic Byproducts | The cleaved ester group (promoiey) should be safe. |
This table outlines general ideal properties for an ester prodrug and is not based on specific findings for this compound.
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a protein's active site. For a molecule like Ethyl 7-oxo-7-phenylheptanoate, with its combination of a hydrophobic alkyl chain and a polar keto-ester group, docking studies can reveal potential biological targets and the nature of the binding forces.
Research on similar phenyl ketone derivatives has shown that these molecules can effectively bind to various enzymes through a combination of hydrophobic and hydrogen-bonding interactions. nih.gov The long alkyl chain of this compound is expected to favor interactions with hydrophobic pockets in a protein's binding site. Studies on benzylidene ketone derivatives have indicated that an increase in the length of the alkyl chain can enhance binding affinity with certain protein tyrosine kinases. hu.edu.jo
The phenyl group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The ketone and ester carbonyl groups are potential hydrogen bond acceptors, capable of forming hydrogen bonds with donor residues like serine, threonine, or lysine (B10760008) in a protein's active site.
A hypothetical docking study of this compound with a generic kinase active site might yield the following interaction profile:
| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Energy |
| Hydrophobic Interactions | Heptanoate (B1214049) alkyl chain | Leucine, Valine, Isoleucine, Alanine | Favorable |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | Favorable |
| Hydrogen Bonding | Ketone carbonyl oxygen | Serine, Threonine, Lysine (backbone or side chain) | Favorable |
| Hydrogen Bonding | Ester carbonyl oxygen | Arginine, Histidine (side chain) | Favorable |
This table is illustrative and based on docking studies of structurally related phenyl ketone and keto-ester compounds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule. These calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
For this compound, the Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the phenyl ring and the lone pairs of the oxygen atoms, indicating these are the regions most susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the carbonyl groups of the ketone and ester, highlighting their electrophilic nature and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
DFT studies on related phenyl ketone derivatives have been used to calculate various molecular properties. nih.gov While specific values for this compound are not available, we can extrapolate from similar structures.
| Calculated Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high, localized on phenyl ring and oxygen atoms | Indicates regions prone to electrophilic attack |
| LUMO Energy | Relatively low, localized on carbonyl carbons | Indicates regions prone to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Reflects the molecule's kinetic stability and reactivity |
| Dipole Moment | Non-zero, significant magnitude | Indicates a polar molecule with potential for strong intermolecular dipole-dipole interactions |
| Electrostatic Potential | Negative potential around carbonyl oxygens, positive potential around carbonyl carbons and acidic protons | Maps regions of electrophilicity and nucleophilicity |
This table presents predicted characteristics based on DFT studies of analogous keto-ester and phenyl ketone molecules.
Reaction Mechanism Predictions and Energetics
Theoretical chemistry can be employed to predict the most likely reaction pathways and to calculate the activation energies and reaction enthalpies for the synthesis of this compound. A common synthetic route to such compounds is the Friedel-Crafts acylation of benzene (B151609) with a suitable acylating agent, such as the acid chloride or anhydride (B1165640) derived from 7-ethoxy-7-oxoheptanoic acid.
Computational studies of the Friedel-Crafts acylation mechanism reveal that the reaction proceeds through the formation of an acylium ion intermediate, which then acts as the electrophile in an electrophilic aromatic substitution reaction. DFT calculations can model the transition states for the formation of the acylium ion and the subsequent attack on the benzene ring, providing the energetic barriers for each step.
The predicted mechanism for the synthesis of this compound via Friedel-Crafts acylation would involve:
Formation of the acylium ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acyl chloride, facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion.
Electrophilic attack: The acylium ion is attacked by the π-electrons of the benzene ring, forming a sigma complex (arenium ion). This step is typically the rate-determining step.
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.
The energetics of this process, as predicted by computational models, would show a multi-step reaction profile with distinct transition states and intermediates.
| Reaction Step | Key Species | Predicted Energetic Feature |
| Acylium Ion Formation | Acyl chloride, Lewis acid, Acylium ion | Endothermic, but driven by subsequent steps |
| Electrophilic Aromatic Substitution | Benzene, Acylium ion, Sigma complex | High activation energy (rate-determining step) |
| Deprotonation | Sigma complex, Base | Low activation energy, exothermic |
| Overall Reaction | Benzene + Acylating Agent → Product | Exothermic |
This table outlines the predicted energetic profile for the Friedel-Crafts acylation synthesis based on established mechanisms and computational studies of similar reactions.
Conformational Analysis
The presence of a flexible heptanoate chain in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. The relative energies of these conformers are determined by a balance of steric hindrance, torsional strain, and non-covalent interactions.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. For a long and flexible molecule like this compound, this is a complex task. chemrxiv.orgnih.gov The key rotatable bonds are those within the alkyl chain and the bond connecting the carbonyl group to the phenyl ring.
The lowest energy conformations are expected to adopt a staggered arrangement along the alkyl chain to minimize torsional strain. The orientation of the phenyl ring relative to the adjacent carbonyl group will be influenced by steric interactions with the rest of the molecule. It is likely that the most stable conformers will have the long alkyl chain in a relatively extended, anti-periplanar arrangement to minimize steric clashes.
A simplified conformational analysis might focus on the dihedral angles around the C-C bonds of the heptanoate chain.
| Dihedral Angle (along alkyl chain) | Preferred Conformation | Rationale |
| C-C-C-C | Anti (approx. 180°) | Minimizes steric repulsion between substituents |
| C-C-C-C | Gauche (approx. 60°) | Higher in energy than anti, but can be populated |
| C-C(=O)-C(phenyl) | Non-planar | To alleviate steric hindrance between the phenyl ring and the alkyl chain |
This table provides a general overview of the expected conformational preferences for the flexible parts of the molecule based on fundamental principles of conformational analysis.
Advanced Research Techniques in the Study of Ethyl 7 Oxo 7 Phenylheptanoate
Spectroscopic Characterization (Excluding Basic Identification Data)
Advanced spectroscopic methods are indispensable for a detailed understanding of the molecule's structure and interactions.
While one-dimensional NMR provides basic structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity of the molecule's carbon skeleton. Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings within the hexanoyl chain, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly valuable, as it reveals long-range (2-3 bond) correlations between protons and carbons, confirming the connection between the phenyl ring, the adjacent carbonyl group (C7), and the rest of the aliphatic chain.
For mechanistic studies, particularly in reactions involving solid-state catalysts or intermediates, Solid-State NMR (SSNMR) could offer insights into the molecular conformation and packing of Ethyl 7-oxo-7-phenylheptanoate or its derivatives in the solid phase.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying potential metabolites of this compound in biological systems. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions for the parent molecule and its metabolic products. nih.gov In a hypothetical study, if the compound were metabolized, HRMS could identify products of common metabolic pathways, such as reduction of the ketone to an alcohol or hydroxylation of the phenyl ring. The precise mass data would allow researchers to distinguish between metabolites with very similar nominal masses, providing a high degree of confidence in their identification. nih.gov This technique can be applied in both targeted and untargeted metabolomic approaches to reveal how the compound is transformed. nih.gov
Infrared (IR) spectroscopy is a fundamental technique for confirming the presence of key functional groups within this compound. nih.gov The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent parts. The two carbonyl groups give rise to strong, sharp peaks: the ester carbonyl (C=O) stretch typically appears at a higher wavenumber (around 1735 cm⁻¹) than the ketone carbonyl (C=O) stretch, which is conjugated with the phenyl ring and thus appears at a lower wavenumber (around 1685 cm⁻¹). vscht.cz
Other significant absorptions include C-H stretching vibrations from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹). vscht.cz The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The C-O stretching vibration of the ester group also produces a characteristic band, typically in the 1250-1050 cm⁻¹ range. vscht.czlibretexts.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | ~1735 |
| Ketone Carbonyl (Aryl) | C=O Stretch | ~1685 |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aliphatic C-H | C-H Stretch | 3000-2850 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
X-ray Crystallography for Structural Elucidation of Derivatives
For this compound derivatives that can be obtained in a solid, crystalline form, single-crystal X-ray crystallography provides the definitive three-dimensional molecular structure. researchgate.net This technique is invaluable for unambiguously determining stereochemistry, bond angles, bond lengths, and crystal packing interactions. mdpi.com For instance, if the ketone group were converted into a more complex functional group, such as a heterocyclic ring, X-ray crystallography could confirm the resulting molecular geometry and reveal intermolecular interactions like hydrogen bonding or π-stacking in the solid state. nih.govasianpubs.org The structural data obtained is crucial for understanding structure-activity relationships and for rational drug design if the derivatives possess pharmacological activity. researchgate.net
Chromatographic Techniques for Purity and Separation (Excluding Basic Identification Data)
Advanced chromatographic methods are essential for assessing the purity of this compound and for separating stereoisomers of its derivatives.
If a chiral center is introduced into the molecule, for example, through the asymmetric reduction of the ketone at the C7 position to a chiral alcohol, it becomes necessary to determine the enantiomeric purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. By using a chiral stationary phase, the two enantiomers of the resulting alcohol derivative can be separated, allowing for the precise determination of the enantiomeric excess (e.e.). This analysis is critical in asymmetric synthesis, where achieving high enantioselectivity is a key goal. The ability to resolve enantiomers is fundamental for developing stereochemically pure compounds, particularly for applications in pharmacology.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
Current synthetic routes to Ethyl 7-oxo-7-phenylheptanoate and its analogs are not extensively documented in prominent research literature. Future efforts could focus on developing more efficient, stereoselective, and scalable synthetic strategies. This could involve the application of modern catalytic systems, such as transition-metal catalysis or organocatalysis, to improve yield and reduce reaction times. The exploration of novel starting materials and synthetic disconnections could also lead to more elegant and cost-effective production methods.
Exploration of New Biological Targets and Therapeutic Applications
The biological profile of this compound is currently undefined. A critical area for future research will be the systematic screening of this compound against a wide array of biological targets to identify potential therapeutic applications. High-throughput screening campaigns could reveal interactions with enzymes, receptors, or ion channels implicated in various diseases. Based on its structural motifs, preliminary investigations could focus on its potential as an anti-inflammatory agent, an anti-cancer agent, or a modulator of metabolic pathways. Structure-activity relationship (SAR) studies on synthesized analogs will be crucial in optimizing any identified biological activity.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream, offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. researchgate.net Future research should explore the translation of synthetic routes for this compound to continuous flow systems. researchgate.netresearchgate.net Automated synthesis platforms, integrated with real-time reaction monitoring and machine learning algorithms, could accelerate the optimization of reaction conditions and the rapid synthesis of a library of analogs for biological screening. researchgate.netnih.gov This approach would not only improve efficiency but also facilitate a more systematic exploration of the chemical space around this molecule.
Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, future synthetic strategies for this compound should incorporate the principles of green chemistry. This would involve the use of environmentally benign solvents, renewable starting materials, and catalytic reagents over stoichiometric ones. The development of enzymatic or chemo-enzymatic synthetic routes could offer a highly selective and sustainable alternative to traditional chemical methods. Minimizing waste generation and energy consumption will be key considerations in the development of next-generation syntheses.
Application in Materials Science
The potential application of this compound in materials science is another untapped area of research. Its chemical structure, featuring both a rigid aromatic ring and a flexible aliphatic chain, suggests that it could serve as a monomer or a building block for the synthesis of novel polymers. These materials could possess interesting thermal, mechanical, or optical properties. Furthermore, its functional groups could be modified to create specialized materials for applications such as drug delivery systems, coatings, or advanced composites.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl 7-oxo-7-phenylheptanoate in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications (H302, H315, H319, H335) . Use PPE including nitrile gloves, safety goggles, and lab coats. Work under a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes . Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers synthesize this compound, and what purification methods are effective?
- Methodological Answer : The ester can be synthesized via Friedel-Crafts acylation of phenyl substrates followed by esterification. Key steps include:
- Reacting 7-phenylheptanoyl chloride with ethanol in anhydrous conditions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via NMR (δ 1.2–1.4 ppm for ethyl group protons) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for both ketone and ester groups) .
- ¹H/¹³C NMR : Identify ethyl group protons (triplet at δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- MS (EI) : Look for molecular ion peak at m/z 264 (C₁₅H₂₀O₃⁺) and fragmentation patterns (e.g., loss of –OEt group) .
Advanced Research Questions
Q. How can researchers address contradictory data in physicochemical property reports (e.g., missing melting/boiling points)?
- Methodological Answer :
- Use computational methods (e.g., molecular dynamics simulations) to predict properties like logP or vapor pressure .
- Experimentally determine melting points via DSC (Differential Scanning Calorimetry) and boiling points using microdistillation under reduced pressure. Compare results with structurally similar esters (e.g., Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate) .
- Cross-validate findings with databases like PubChem or ChemIDplus, noting discrepancies in experimental conditions .
Q. What experimental designs are appropriate for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 254 nm. Use Arrhenius plots to predict shelf life .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. For kinetic studies, use isothermal heating (e.g., 40–80°C) and track ester hydrolysis via FTIR .
- Reference SARA 302/313 and OSHA guidelines to ensure compliance with hazardous decomposition product protocols .
Q. How can researchers resolve ambiguities in toxicological data (e.g., conflicting classifications for skin/eye irritation)?
- Methodological Answer :
- Perform in vitro assays:
- Skin Irritation : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to measure IL-1α release .
- Eye Irritation : Apply the Bovine Corneal Opacity and Permeability (BCOP) test .
- Compare results with GHS Category 2 thresholds (e.g., H315 for skin irritation) and adjust hazard classifications based on dose-response curves .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer :
- Use probit analysis for LD50/LC50 calculations. Apply ANOVA to compare treatment groups and Tukey’s HSD for post-hoc testing.
- For non-linear relationships, employ Hill slope models (e.g., GraphPad Prism) .
- Address variability by repeating assays in triplicate and reporting confidence intervals (95% CI) .
Data Presentation and Reproducibility
Q. How should researchers present spectral data and synthetic yields in publications to ensure reproducibility?
- Methodological Answer :
- Include raw NMR/FTIR spectra in supplementary materials with peak assignments .
- Tabulate synthetic yields (%) with reaction conditions (temperature, catalyst loading, solvent ratios) .
- Adhere to IUPAC nomenclature and SI units (e.g., “mmol” instead of “moles”) in all tables/figures .
Q. What strategies mitigate the risk of bias when interpreting inconclusive bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
